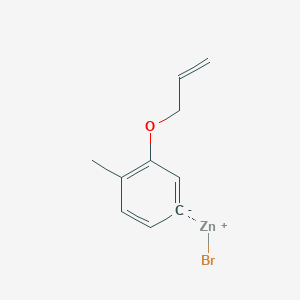

3-Allyloxy-4-methylphenylZinc bromide

Description

3-Allyloxy-4-methylphenylZinc bromide is an organozinc reagent characterized by an allyloxy-substituted aromatic ring coordinated to a zinc bromide moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds. The allyloxy group enhances reactivity and steric effects, while the methyl substituent on the phenyl ring modulates electronic properties.

Properties

Molecular Formula |

C10H11BrOZn |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

bromozinc(1+);1-methyl-2-prop-2-enoxybenzene-4-ide |

InChI |

InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

RTVWTDROGCBOOE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-allyloxy-4-methylphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Allyloxy-4-methylphenyl bromide+Zn→3-Allyloxy-4-methylphenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and ensuring stringent control over reaction conditions such as temperature, pressure, and inert atmosphere. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Allyloxy-4-methylphenylzinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs under mild conditions. The general reaction scheme is:

3-Allyloxy-4-methylphenylzinc bromide+R-X→3-Allyloxy-4-methylphenyl-R+ZnBrX

where R-X is an organic halide.

Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemistry: 3-Allyloxy-4-methylphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the modification of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-allyloxy-4-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Brominated Aromatic Compounds

- Sepantronium Bromide (YM-155): Sepantronium bromide (C₂₀H₁₉BrN₄O₃) is a brominated heterocyclic compound with potent anticancer activity, inhibiting survivin protein expression (IC₅₀ = 0.54 nM) and enhancing radiation sensitivity in NSCLC cells .

| Property | 3-Allyloxy-4-methylphenylZinc Bromide | Sepantronium Bromide |

|---|---|---|

| Application | Synthetic reagent (e.g., coupling reactions) | Anticancer agent |

| Reactivity | Organometallic (Zinc-based) | Brominated heterocycle |

| Biological Activity | Not reported | IC₅₀ = 0.54 nM (PC-3 cells) |

Allyl-Substituted Compounds

- Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l): This triazine derivative (C₂₅H₁₉BrN₄O₆) contains bromophenol and methoxyphenoxy groups, synthesized via nucleophilic substitution .

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one :

Synthesized using allyl bromide, this compound demonstrates the reactivity of allyl groups in nucleophilic substitutions . The allyloxy group in this compound may similarly enhance electrophilicity in coupling reactions.

Ionic vs. Organometallic Bromides

- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide :

This ionic bromide (C₁₂H₁₃N₂S⁺·Br⁻) forms charge-assisted N–H⋯Br hydrogen bonds, stabilizing its crystal lattice . In contrast, this compound is covalent, with zinc coordinating to the aromatic system. Such structural differences dictate divergent applications (e.g., crystal engineering vs. catalysis).

| Property | This compound | 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide |

|---|---|---|

| Bonding Type | Covalent (Zn–C bond) | Ionic (N–H⋯Br hydrogen bonds) |

| Primary Use | Organometallic synthesis | Crystal engineering/structural studies |

Research Findings and Limitations

- Key Insights: Brominated aromatic compounds (e.g., Sepantronium bromide) excel in biological applications due to bromine’s electronegativity and stability . Allyl groups enhance reactivity in substitutions (e.g., ), suggesting this compound could facilitate analogous transformations. Ionic bromides (e.g., ) prioritize structural stability, whereas organometallic bromides prioritize catalytic activity.

Data Gaps : The provided evidence lacks direct studies on this compound, necessitating extrapolation from structurally related compounds. Critical parameters (e.g., stability, reaction yields) remain unaddressed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.